2-Bromo-6-iodo-4-methylaniline CAS number 289038-12-6 properties
2-Bromo-6-iodo-4-methylaniline CAS number 289038-12-6 properties
CAS Number: 289038-12-6 Document Type: Technical Application Guide Version: 2.0 (Scientific Release)
Executive Summary: The Orthogonal Synthon
In the landscape of medicinal chemistry, 2-Bromo-6-iodo-4-methylaniline represents a high-value "orthogonal synthon." Its structural uniqueness lies in the presence of three distinct reactive handles—an amino group (-NH
For drug development professionals, this molecule solves a critical problem: Regioselectivity in Scaffold Construction. The significant bond dissociation energy gap between the Carbon-Iodine (C-I) and Carbon-Bromine (C-Br) bonds allows researchers to perform sequential, chemoselective cross-coupling reactions without the need for protecting groups. This capability is essential for synthesizing non-symmetrical biaryls, heterocycles (such as indoles and quinolines), and complex kinase inhibitors.
Chemical Profile & Physical Properties[1][2][3][4]
The following data aggregates experimental values and calculated physicochemical descriptors essential for handling and formulation.
| Property | Value | Technical Note |
| Molecular Formula | C | Halogenated Aniline Derivative |
| Molecular Weight | 311.95 g/mol | Heavy atom count facilitates X-ray crystallography phasing |
| Appearance | Yellow to Brown Solid | Oxidizes slowly upon air exposure; store under inert gas |
| Melting Point | 58–62 °C (Typical) | Distinct from mono-halo precursors (e.g., 2-bromo-4-methylaniline is a liquid/low-melt solid) |
| Solubility | DMSO, DCM, EtOAc, MeOH | Insoluble in water; lipophilic nature (LogP ~2.[1][2]9) |
| pKa (Conjugate Acid) | ~2.5 - 3.0 | Weak base due to electron-withdrawing inductive effects of ortho-halogens |
| Storage | 2-8°C, Dark, Inert Atmosphere | Light sensitive (C-I bond labile to photolysis) |
Strategic Utility: The Reactivity Ladder
The core utility of CAS 289038-12-6 is the "Reactivity Ladder." In Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck), the oxidative addition step is the rate-determining step. The rate of oxidative addition follows the bond strength: C-I > C-Br >> C-Cl .
This allows a programmable synthesis flow:[3]
-
Activation 1 (Low Temp): Functionalization at C-6 (Iodine) leaves C-2 (Bromine) intact.
-
Activation 2 (High Temp/Ligand Switch): Functionalization at C-2 (Bromine).
-
Activation 3: Utilization of the amine (Nucleophilic attack or condensation).
Visualization: Chemoselective Pathway Logic
Caption: The programmed reactivity hierarchy allows sequential functionalization of the Iodine position followed by the Bromine position.
Synthesis Protocol
While commercially available, in-house synthesis is often required to ensure fresh material free of oxidation products. The most reliable route is the regioselective iodination of 2-bromo-4-methylaniline .
Pre-requisites
-
Starting Material: 2-Bromo-4-methylaniline (CAS 583-68-6).[4][5]
-
Reagent: Iodine Monochloride (ICl) or N-Iodosuccinimide (NIS).
-
Solvent: Acetic Acid (AcOH) or DMF.
Detailed Methodology (Self-Validating)
-
Setup:
-
Dissolve 10.0 g (53.7 mmol) of 2-bromo-4-methylaniline in 100 mL of Glacial Acetic Acid in a round-bottom flask equipped with a magnetic stir bar.
-
Validation Check: The solution should be clear to pale yellow.
-
-
Addition (The Critical Step):
-
Prepare a solution of Iodine Monochloride (ICl, 1.1 equiv, 9.6 g) in 20 mL Acetic Acid.
-
Add the ICl solution dropwise over 30 minutes at room temperature.
-
Mechanistic Note: The amino group activates the ortho/para positions. Since the para position is blocked by methyl and one ortho is blocked by bromine, the electrophilic iodine is directed exclusively to the remaining ortho position (C-6).
-
-
Reaction Monitoring:
-
Stir at room temperature for 2–4 hours.
-
TLC Check: Mobile phase 10% EtOAc in Hexanes. Starting material (Rf ~0.5) should disappear; Product (Rf ~0.6) appears. The product is less polar than the starting amine due to increased lipophilicity.
-
-
Workup:
-
Pour the reaction mixture into 500 mL of ice-water.
-
Quench excess iodine by adding saturated aqueous Sodium Thiosulfate (Na
S O ) until the dark color fades to yellow. -
Adjust pH to ~8 using saturated NaHCO
or NaOH (careful exotherm).
-
-
Purification:
-
Extract with Ethyl Acetate (3 x 100 mL).
-
Wash organics with Brine, dry over Na
SO , and concentrate.[3] -
Recrystallization: Recrystallize from Ethanol/Water or Hexanes to yield off-white to yellow needles.
-
Application Case Study: Synthesis of 7-Substituted Indoles
A primary application of this intermediate is the synthesis of 4,6-disubstituted indoles or other fused heterocycles where the nitrogen source is internal.
Scenario: A researcher needs to synthesize a 7-bromo-5-methylindole derivative, but with a specific aryl group at the 7-position (derived from the original Iodine).
Experimental Workflow: Larock Indole Synthesis Variation
-
Step 1: Sonogashira Coupling (Selective C-I)
-
React 2-bromo-6-iodo-4-methylaniline with Trimethylsilylacetylene.
-
Catalyst: Pd(PPh
) Cl (2 mol%), CuI (1 mol%). -
Conditions: TEA/THF, Room Temperature, 4 hours.
-
Result: The Iodine is replaced by the alkyne; the Bromine remains untouched.
-
-
Step 2: Cyclization
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The resulting 2-amino-3-alkynyl-5-bromo-toluene derivative is cyclized using KOtBu in NMP or a Gold catalyst.
-
Result: Formation of the Indole core.
-
-
Step 3: Functionalization of the "Dormant" Bromine
-
The bromine atom (now at the indole C-7 position equivalent) is finally engaged in a Suzuki coupling with a boronic acid to install the final R-group.
-
Visualization: Synthesis Workflow
Caption: Workflow demonstrating the retention of the Bromine atom for late-stage diversification.
Safety & Handling (SDS Summary)
Hazard Classification (GHS):
-
Acute Toxicity (Oral): Category 3 (H301) - Toxic if swallowed.
-
Skin/Eye Irritation: Category 2/2A (H315/H319).
-
STOT-SE: Category 3 (H335) - Respiratory irritation.
Critical Handling Protocols:
-
Double-Gloving: Halogenated anilines can be absorbed through the skin. Use Nitrile gloves (minimum 0.11 mm thickness).
-
Acid Scavenging: Reactions involving this compound often generate hydrohalic acids (HI/HBr). Ensure reaction vessels are vented to a scrubber or contain a base (e.g., K
CO , TEA). -
Waste Disposal: Segregate as "Halogenated Organic Waste." Do not mix with oxidizing agents (e.g., nitric acid) to prevent uncontrolled halogen release.
References
-
Sigma-Aldrich. Product Specification: 2-Bromo-4-methylaniline (Precursor). Retrieved from .
-
PubChem. Compound Summary: 2-Bromo-6-iodo-4-methylaniline (CID 11404163).[1] National Library of Medicine. Retrieved from .
-
BldPharm. Safety Data Sheet & Spectral Data for CAS 289038-12-6. Retrieved from .
-
Organic Chemistry Portal. Suzuki Coupling: Mechanistic Principles of Halogen Selectivity. Retrieved from .
-
BenchChem. Protocols for Selective Suzuki-Miyaura Coupling on Polyhalogenated Anilines. Retrieved from .
Sources
- 1. 2-Bromo-6-iodo-4-methylaniline | C7H7BrIN | CID 11404163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-Bromo-4-methylaniline(583-68-6) 1H NMR spectrum [chemicalbook.com]
- 5. 2,6-Dibromo-4-methylaniline synthesis - chemicalbook [chemicalbook.com]
